Camizestrant

Übersicht

Beschreibung

AZD9833, auch bekannt als Camizestrant, ist ein oraler selektiver Östrogenrezeptor-Degrader der nächsten Generation. Es wird hauptsächlich zur Behandlung von östrogenrezeptor-positivem Brustkrebs entwickelt. Diese Verbindung hat sich als vielversprechend erwiesen, um die Resistenz gegen Hormontherapie und Zyklinkinase 4/6-Inhibitoren zu überwinden, was es zu einem bedeutenden Fortschritt in der Behandlung von Brustkrebs macht .

Herstellungsmethoden

Die Synthese von AZD9833 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und das Endprodukt durch verschiedene chemische Reaktionen. Die genauen synthetischen Wege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die einen selektiven Abbau des Östrogenrezeptors beinhalten .

Wissenschaftliche Forschungsanwendungen

AZD9833 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um den selektiven Abbau des Östrogenrezeptors und seine Auswirkungen auf verschiedene chemische Pfade zu untersuchen.

Biologie: Es wird verwendet, um die biologischen Mechanismen des Östrogenrezeptor-Abbaus und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: Es wird als Therapeutikum zur Behandlung von östrogenrezeptor-positivem Brustkrebs entwickelt.

Wirkmechanismus

AZD9833 entfaltet seine Wirkung, indem es selektiv den Östrogenrezeptor-alpha abbaut. Dieser Abbau führt zur Hemmung des Östrogenrezeptor-gesteuerten Wachstums von Krebszellen. Die Verbindung bindet an den Östrogenrezeptor und erleichtert dessen Wechselwirkung mit einem E3-Ligase-Komplex, der den Rezeptor zur Degradation durch das Ubiquitin-Proteasom-System markiert. Dieser Prozess führt zur vollständigen Antagonisierung des Östrogenrezeptors und zu einer signifikanten Antiproliferationsaktivität in sowohl Wildtyp- als auch mutierten Brustkrebszelllinien .

Wirkmechanismus

Target of Action

Camizestrant, also known as AZD-9833 or Unii-jup57A8epz, is a next-generation oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer . Its primary target is the estrogen receptor (ER) , which plays a crucial role in the growth and development of breast cancer .

Mode of Action

This compound acts as a pure ER antagonist and a selective ERα degrader . It binds to the estrogen receptor, leading to its degradation and downregulation . This action stops the transcription of ER target genes in both wild-type and mutant ERα, thereby impairing tumor cell proliferation .

Biochemical Pathways

This compound affects the estrogen receptor pathway , which is critical in ER+ breast cancer. By degrading the ER and antagonizing its activity, this compound modulates ER-regulated gene expression . This leads to a decrease in the proliferation of cancer cells. Furthermore, this compound has been shown to be effective in combination with CDK4/6 inhibitors and PI3K/AKT/mTOR-targeted therapy, indicating its influence on these pathways as well .

Pharmacokinetics

The safety and tolerability of this compound, as well as its impact on mutations in the estrogen receptor gene (ESR1) circulating tumor (ct)DNA levels, were assessed in these trials .

Result of Action

This compound has demonstrated significant antitumor activity in ER+ breast cancer, both as a monotherapy and when combined with CDK4/6 inhibitors and PI3K/AKT/mTOR inhibitors . It has shown promise in preclinical models of ER+ breast cancer, addressing endocrine resistance, a current barrier to treatment . In clinical trials, this compound significantly improved progression-free survival in post-menopausal patients with ER-positive locally advanced or metastatic breast cancer .

Action Environment

The efficacy of this compound has been observed in various environments, including in patients previously treated with prior cyclin-dependent kinase (CDK) 4/6 inhibitors, those with lung and/or liver metastases, and those with ER-driven disease . This suggests that this compound’s action, efficacy, and stability are influenced by various environmental factors, including the presence of other medications and the specific characteristics of the cancer.

Biochemische Analyse

Biochemical Properties

Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . This compound acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, this compound blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, this compound promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that this compound remains stable and effective over time, providing long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of this compound can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .

Vorbereitungsmethoden

The synthesis of AZD9833 involves several steps, including the formation of key intermediates and the final product through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective degradation of the estrogen receptor .

Analyse Chemischer Reaktionen

AZD9833 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

AZD9833 wird mit anderen selektiven Östrogenrezeptor-Degradern wie Fulvestrant und AZD9496 verglichen. Während Fulvestrant wirksam ist, begrenzt seine intramuskuläre Verabreichungsform seine Wirksamkeit. AZD9496, ein oraler selektiver Östrogenrezeptor-Degrader der ersten Generation, zeigte einen partiellen Agonismus und einen unvollständigen Abbau des Östrogenrezeptors in einigen Zelllinien. Im Gegensatz dazu zeigt AZD9833 einen vollständigen Abbau des Östrogenrezeptors und zeigt keinen partiellen Agonismus, was es zu einer effektiveren und bequemeren Option für Patienten macht .

Ähnliche Verbindungen umfassen:

Fulvestrant: Ein injizierbarer selektiver Östrogenrezeptor-Degrader.

AZD9496: Ein oraler selektiver Östrogenrezeptor-Degrader der ersten Generation.

GDC-0810: Ein weiterer oraler selektiver Östrogenrezeptor-Degrader, der derzeit untersucht wird.

Eigenschaften

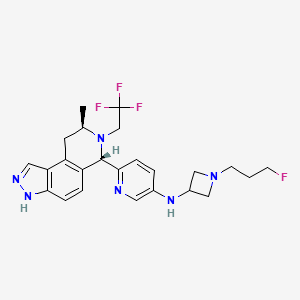

IUPAC Name |

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOIABIERMLGY-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222844-89-3 | |

| Record name | Camizestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAMIZESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

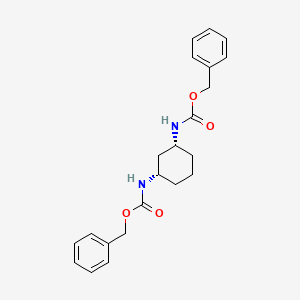

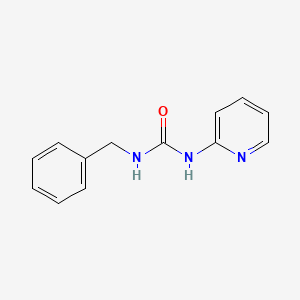

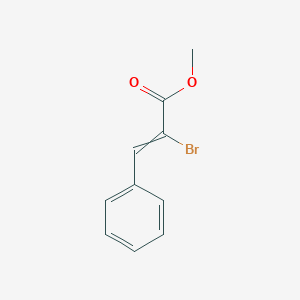

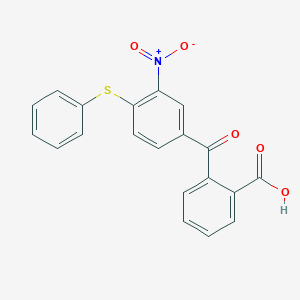

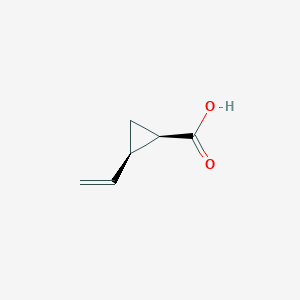

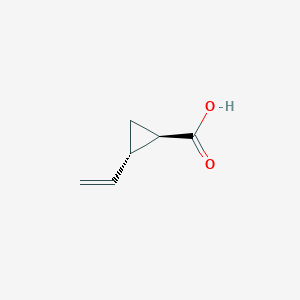

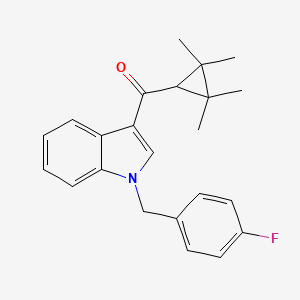

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)

![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)